
Isocowanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isocowanol is a natural product found in Garcinia merguensis, Garcinia nervosa, and Garcinia smeathmannii with data available.
Applications De Recherche Scientifique
Inhibition of Platelet-Activating Factor Binding
Isocowanol, along with rubraxanthone, isolated from Garcinia parvifolia, has been studied for its inhibitory effects on platelet-activating factor (PAF) binding to rabbit platelets. The study by Jantan et al. (2002) in "Planta medica" reveals that rubraxanthone showed a strong inhibition, suggesting potential implications for isocowanol in similar biological activities (Jantan et al., 2002).
Characterization of Novel Xanthones
In the research on Garcinia species, xanthones including isocowanol were isolated and characterized. Ampofo and Waterman (1986) identified isocowanol as 8-geranyl-4-(3-hydroxymethyl-3-methylallyl)-7-methoxy-1,3,6-trihydroxyxanthone, contributing to the chemotaxonomic understanding of these compounds in various species. This study published in "Phytochemistry" emphasizes the uniqueness and potential applications of isocowanol in scientific research (Ampofo & Waterman, 1986).
Stable Isotopes in Animal Ecology
While not directly related to isocowanol, the research by Gannes et al. (1997) in "Ecology" on stable isotopes in animal ecology underscores the importance of understanding biochemical compounds in ecological research. This paper discusses the critical assumptions in stable isotope methodology, which could be relevant for understanding the ecological implications of compounds like isocowanol (Gannes et al., 1997).
Applications of Nuclear and Isotopic Techniques
The works of Valencia and Iyengar (2002, 2003) in "Food and Nutrition Bulletin" and "Forum of Nutrition" highlight the use of nuclear and isotopic techniques in nutrition research. These techniques could provide a framework for future investigations into the nutritional and health implications of biochemical compounds like isocowanol (Valencia & Iyengar, 2002); (Valencia & Iyengar, 2003).
Propriétés
Numéro CAS |
105742-85-6 |
|---|---|
Nom du produit |
Isocowanol |
Formule moléculaire |
C29H34O7 |
Poids moléculaire |
494.6 g/mol |
Nom IUPAC |
1-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,6,8-trihydroxy-5-[(E)-4-hydroxy-3-methylbut-2-enyl]-2-methoxyxanthen-9-one |
InChI |
InChI=1S/C29H34O7/c1-16(2)7-6-8-17(3)9-12-20-25-24(14-23(33)28(20)35-5)36-29-19(11-10-18(4)15-30)21(31)13-22(32)26(29)27(25)34/h7,9-10,13-14,30-33H,6,8,11-12,15H2,1-5H3/b17-9+,18-10+ |
Clé InChI |
OCKLFXKYZPPEFU-BEQMOXJMSA-N |
SMILES isomérique |
CC(=CCC/C(=C/CC1=C(C(=CC2=C1C(=O)C3=C(C=C(C(=C3O2)C/C=C(\C)/CO)O)O)O)OC)/C)C |
SMILES |
CC(=CCCC(=CCC1=C(C(=CC2=C1C(=O)C3=C(C=C(C(=C3O2)CC=C(C)CO)O)O)O)OC)C)C |
SMILES canonique |
CC(=CCCC(=CCC1=C(C(=CC2=C1C(=O)C3=C(C=C(C(=C3O2)CC=C(C)CO)O)O)O)OC)C)C |
Synonymes |
isocowanol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



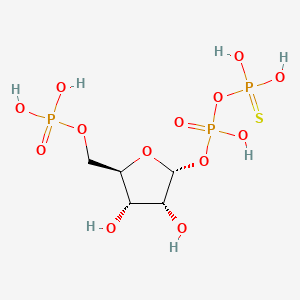
![5-Bromo-3-[2-(4-fluorophenyl)-2-oxo-ethylidene]-1,3-dihydroindol-2-one](/img/structure/B1237500.png)
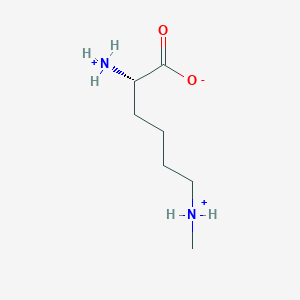
![(2S,5R)-2,6-Diamino-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid](/img/structure/B1237503.png)
![1-[2-(Diethylsulfamoyl)-4-nitroanilino]-3-(4-fluorophenyl)urea](/img/structure/B1237504.png)
![(4-Benzoyloxy-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl)methyl benzoate](/img/structure/B1237505.png)
![Phenol, 2,2',2''-[nitrilotris(methylene)]tris[4,6-dimethyl-](/img/structure/B1237506.png)

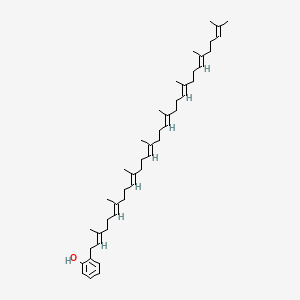
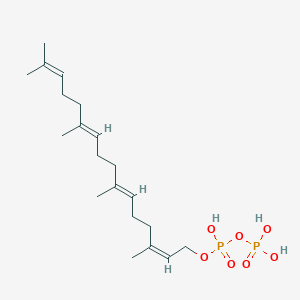
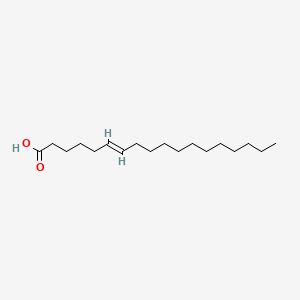
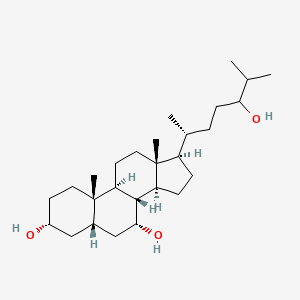

![4-[[1-(6-Ethoxy-1,3-benzothiazol-2-yl)-3-piperidinyl]-oxomethyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1237521.png)